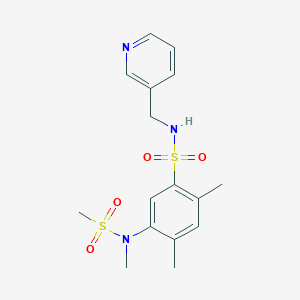

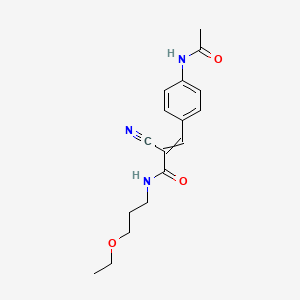

2,4-dimethyl-5-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride was achieved through the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid. This process resulted in two structural isomers, which were then characterized by X-ray single crystal diffraction .

Molecular Structure Analysis

The molecular structure of the synthesized isomers was determined using X-ray crystallography. The crystals of the first isomer were found to be triclinic with specific lattice parameters, while the second isomer's crystals were monoclinic. Both structures were organized as molecular crystals and featured hydrogen bonds of the C-H…O type, which contributed to the framework of the molecules .

Chemical Reactions Analysis

The kinetic investigations of the substitution reactions in aqueous solutions for the synthesized isomers were correlated with their stereochemical characteristics. The study suggests that the steric hindrance in these molecules could influence the reactivity and the outcome of the substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the isomers were further elucidated through ab initio quantum-chemical calculations using the restricted Hartree-Fock method with a 6-31G* basis set. The calculations provided insights into the charge density concentrated on the electronegative atoms, which were in good agreement with the parameters of the intramolecular hydrogen bonds observed in the molecular structures .

The other papers provided do not directly relate to the compound of interest but discuss similar sulfonamide derivatives. For instance, the synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide were reported, highlighting the importance of π-π interactions and N-H…N hydrogen-bonding in forming a three-dimensional network . Additionally, the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide were described, emphasizing the impact of torsion angles and substituents on hydrogen bonding and π-stacking interactions .

科学的研究の応用

Molecular Structure and Coordination Chemistry

Sulfonamide derivatives are key ligands for metal coordination, contributing to the understanding of molecular and supramolecular structures. Jacobs et al. (2013) investigated N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, revealing their potential in forming complexes with transition metals, which could be foundational in developing new materials and catalysts (Danielle L Jacobs, B. Chan, & Abby R. O'Connor, 2013).

Photophysical and Photochemical Properties

The photophysical and photochemical properties of zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide units have been extensively studied. Öncül et al. (2021, 2022) synthesized novel phthalocyanine derivatives and characterized their photophysical and photochemical properties, highlighting their potential in photocatalytic applications and as photosensitizers in photodynamic therapy, an alternative cancer treatment method (Gülen Atiye Öncül, Ö. Öztürk, & M. Pişkin, 2021); (Gülen Atiye Öncül, Ö. Öztürk, & M. Pişkin, 2022).

Synthetic Chemistry and Kinetics

Sulfonamides play a crucial role in synthetic chemistry, offering pathways to create various organic compounds. Rublova et al. (2017) synthesized sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, providing insights into the kinetics and mechanisms of substitution reactions in organic synthesis (L. Rublova, B. Zarychta, V. Olijnyk, & B. Mykhalichko, 2017).

Antimicrobial Activity

Sulfonamide derivatives are explored for their antimicrobial properties. Ijuomah et al. (2022) synthesized N-pyridin-3-yl-benzenesulfonamide, demonstrating significant antimicrobial activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents (A.O. Ijuomah, D. C. Ike, & M. Obi, 2022).

特性

IUPAC Name |

2,4-dimethyl-5-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S2/c1-12-8-13(2)16(9-15(12)19(3)24(4,20)21)25(22,23)18-11-14-6-5-7-17-10-14/h5-10,18H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHVBLQIERKAPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NCC2=CN=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2551443.png)

![N'-[5-(4-chloro-2-fluoro-5-methylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2551444.png)

![3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2551448.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] cyclopropanecarboxylate](/img/structure/B2551449.png)

![3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine](/img/structure/B2551450.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2551461.png)

![(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2551462.png)

![N-(3,4-dimethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2551463.png)

![[(3-Methoxyquinoxalin-2-yl)sulfanyl]acetic acid](/img/structure/B2551465.png)